tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate: is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a benzyloxy group, and a bromobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in amines .
Scientific Research Applications
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent binding to allosteric sites .
Comparison with Similar Compounds
tert-butyl N-(benzyloxy)carbamate: A related compound with similar structural features but lacking the bromobutan-2-yl group.
tert-butyl N-(2,3-dihydroxypropyl)carbamate: Another similar compound with a different substituent on the carbamate group.
Properties
Molecular Formula |
C16H24BrNO3 |
---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
IRHCCPUJFZDEEV-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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